molecular formula C13H14N2O B1381552 (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone CAS No. 1703788-55-9

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

Cat. No. B1381552
M. Wt: 214.26 g/mol
InChI Key: PYEPLBSZZOCQTB-UHFFFAOYSA-N
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Description

“(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone” is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.26 g/mol . This compound is part of a class of molecules known as indoles, which are significant heterocyclic systems in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives, such as “(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone”, has been a topic of interest among researchers . Indole derivatives possess various biological activities, which has led to the development of a variety of indole scaffolds for screening different pharmacological activities .


Molecular Structure Analysis

The molecular structure of “(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone” consists of an indole ring, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring . Attached to this indole ring is a cyclopropyl group and a methanone group .


Chemical Reactions Analysis

The metabolic pathways of indole derivatives like “(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone” involve various cytochrome P450 (CYP) enzymes . These enzymes are responsible for the metabolism of many xenobiotics and drugs in the body .


Physical And Chemical Properties Analysis

“(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone” has a molecular weight of 214.26 g/mol . It has a computed XLogP3 value of 1.7, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . Its topological polar surface area is 48 Ų .

Scientific Research Applications

  • Pharmaceutical Sciences

    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
    • Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
    • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
  • Anti-Inflammatory Activity

    • Indole derivatives have been found to exhibit anti-inflammatory properties .
    • This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis, asthma, and inflammatory bowel disease .
  • Anticancer Activity

    • Certain indole derivatives have shown promise as potential anticancer agents .
    • For instance, a study found that a compound with an indole scaffold induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
    • This suggests that indole derivatives could be further developed as tubulin polymerization inhibitors, which are used in cancer treatment .
  • Antioxidant Activity

    • Indole derivatives also possess antioxidant activities .
    • Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
  • Antimicrobial Activity

    • Indole derivatives have been found to exhibit antimicrobial properties, making them potentially useful in the treatment of various bacterial and fungal infections .
  • Antitubercular Activity

    • Indole derivatives have been found to exhibit antitubercular properties .
    • This makes them potentially useful in the treatment of tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis .
  • Antidiabetic Activity

    • Certain indole derivatives have shown promise as potential antidiabetic agents .
    • For instance, they could be used to control blood sugar levels in patients with diabetes .
  • Antimalarial Activity

    • Indole derivatives also possess antimalarial activities .
    • Antimalarials are substances that can prevent or cure malaria, a mosquito-borne infectious disease .
  • Anticholinesterase Activities

    • Indole derivatives have been found to exhibit anticholinesterase properties .
    • This makes them potentially useful in the treatment of conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
  • Anti-HIV Activity

    • Certain indole derivatives have shown promise as potential anti-HIV agents .
    • For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported and performed their molecular docking studies as an anti-HIV-1 .
  • Tubulin Polymerization Inhibitors

    • A compound with an indole scaffold induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
    • This suggests that indole derivatives could be further developed as tubulin polymerization inhibitors, which are used in cancer treatment .

properties

IUPAC Name

(5-amino-1-methylindol-3-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-15-7-11(13(16)8-2-3-8)10-6-9(14)4-5-12(10)15/h4-8H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEPLBSZZOCQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)N)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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